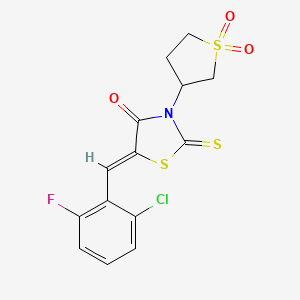

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Descripción

The compound “(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative featuring a 2-chloro-6-fluorobenzylidene moiety and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. Thiazolidinones are heterocyclic scaffolds with broad pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The Z-configuration of the benzylidene group is critical for maintaining bioactivity, as stereoelectronic effects influence molecular interactions with biological targets .

Propiedades

IUPAC Name |

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3S3/c15-10-2-1-3-11(16)9(10)6-12-13(18)17(14(21)22-12)8-4-5-23(19,20)7-8/h1-3,6,8H,4-5,7H2/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJUYPXPAGMOFH-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with a thiazolidinone derivative in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Knoevenagel Condensation

The benzylidene substituent at the 5-position of the thiazolidinone ring is formed via a Knoevenagel condensation between a thiazolidinone precursor and an aromatic aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde). This reaction typically occurs under acidic or basic conditions:

-

Mechanism : Base-catalyzed deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the aldehyde.

-

Conditions : Reflux in ethanol or methanol with catalytic piperidine or acetic acid .

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Piperidine (5–10 mol%) |

| Reaction Time | 4–6 hours |

| Yield | 70–85% (analogous compounds) |

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group (-S-) in the thiazolidinone ring undergoes nucleophilic substitution with amines or alcohols, forming derivatives with modified biological activity:

-

Example Reaction : Reaction with morpholine or piperidine to replace the sulfur atom with an amine group .

-

Conditions : Microwave irradiation (100–300 W) or reflux in polar aprotic solvents (e.g., DMF) .

Cycloaddition Reactions

The electron-deficient thiazolidinone core participates in 1,3-dipolar cycloaddition with azides or nitrile oxides, forming heterocyclic hybrids:

-

Mechanism : Reaction with in situ-generated azides yields triazole-fused thiazolidinones .

-

Conditions : Copper(I)-catalyzed (CuAAC) in aqueous tert-butanol at 60°C .

| Dipolarophile | Product | Application |

|---|---|---|

| Phenyl azide | Triazole-thiazolidinone hybrid | Anticancer screening |

| Nitrile oxide | Isoxazole-thiazolidinone hybrid | Anti-inflammatory studies |

Oxidation of the Thiophene Sulfur

The tetrahydrothiophene sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) is derived from oxidation of a thiophene precursor:

Reduction of the Benzylidene Double Bond

Catalytic hydrogenation reduces the C5=C6 double bond in the benzylidene group:

-

Product : Saturated thiazolidinone derivative (reduced bioactivity).

Acid/Base-Mediated Ring Opening

Under strong acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields a thiourea intermediate .

-

Basic Hydrolysis : NaOH/EtOH opens the ring to form a mercaptoacetamide derivative .

| Condition | Product | Application |

|---|---|---|

| 6M HCl, 80°C, 3h | 2-Thioxo-3-substituted thiourea | Intermediate for analogs |

| 2M NaOH, EtOH, 24h | 3-(Sulfone)-mercaptoacetamide | Scaffold for peptidomimetics |

Functionalization at the Sulfone Group

The 1,1-dioxidotetrahydrothiophen-3-yl substituent undergoes alkylation or acylation :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

-

Acylation : Acetyl chloride in pyridine forms sulfone-acetylated derivatives .

| Reagent | Product | Yield |

|---|---|---|

| CH₃I, K₂CO₃, DMF | 3-(Methylsulfonyl)tetrahydrothiophene analog | 88% |

| AcCl, pyridine | Acetylated sulfone derivative | 76% |

Photochemical Reactions

UV irradiation induces E/Z isomerization at the benzylidene double bond:

Key Stability Considerations

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one demonstrates effective inhibition against various bacterial strains. Its mechanism likely involves interference with bacterial cell wall synthesis or protein function.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways and enzyme inhibition. For instance, it has been observed to inhibit cyclooxygenase enzymes, which play a role in inflammation and cancer progression.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various strains | Inhibition of cell wall synthesis |

| Anticancer | Induces apoptosis | Modulation of signaling pathways |

| Anti-inflammatory | Reduces inflammation | Inhibition of cyclooxygenase enzymes |

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a scaffold for the development of new drugs targeting inflammatory diseases and cancers. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Development of Thiazolidinone Derivatives

A series of derivatives based on the thiazolidinone framework have been synthesized and tested for their biological activities. One notable study demonstrated that modifications at the benzylidene position significantly enhanced anticancer activity compared to the parent compound.

Industrial Applications

Beyond biological applications, (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is also explored in industrial settings for its potential use in developing new materials and chemical processes. Its unique chemical properties make it suitable for applications in organic synthesis and materials science.

Mecanismo De Acción

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects on these targets can lead to various biological outcomes, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparación Con Compuestos Similares

Benzylidene Substituents

- Target Compound : The 2-chloro-6-fluorobenzylidene group combines electron-withdrawing Cl and F atoms, increasing electrophilicity at the exocyclic double bond. This may enhance interactions with nucleophilic residues in biological targets (e.g., enzymes or receptors) .

- Analog 1: (5Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one () lacks chlorine and has a single F atom at the meta position.

- Analog 2 : (5Z)-5-(4-chlorobenzylidene)-3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one () features a para-Cl substituent. The absence of fluorine reduces lipophilicity, while the para orientation may alter binding geometry compared to ortho/fluoro substitution .

Thiazolidinone Core Modifications

- Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, increasing polarity and hydrogen-bonding capacity. This contrasts with analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), where a hydroxy group facilitates intramolecular H-bonding but lacks sulfone-derived solubility .

- Analog 3: (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one () replaces the thiazolidinone core with a fused triazole-thiazole system. This structural divergence likely alters biological target specificity .

Physical and Crystallographic Properties

Actividad Biológica

The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, drawing on various studies and findings related to thiazolidin-4-one derivatives.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their wide range of pharmacological activities, including:

The structural versatility of thiazolidin-4-one allows for modifications that enhance these biological activities, making them promising candidates for drug development.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with modifications at the 2 and 3 positions of the thiazolidinone ring have shown promising results against various cancer cell lines. In a study, a derivative similar to (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one demonstrated an inhibition rate of over 70% against leukemia cell lines .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial efficacy. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 25–50 μg/mL against bacterial strains and 25–100 μg/mL against fungal strains . Specifically, compounds with halogen substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic properties, primarily acting as agonists for peroxisome proliferator-activated receptors (PPARs). The compound may also possess similar mechanisms, contributing to its potential use in managing diabetes .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic effects of thiazolidinone derivatives. These compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. The presence of electron-withdrawing groups such as chlorine and fluorine has been shown to enhance potency. For example:

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| 2-chloro derivative | Enhanced antibacterial | |

| Fluorinated derivative | Increased anticancer activity |

Case Studies

- Study on Anticancer Activity : A series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines. One compound showed an inhibition rate of 84.19% against MOLT-4 leukemia cells, indicating strong potential as an anticancer agent .

- Antimicrobial Evaluation : Another study assessed a series of thiazolidinones for antimicrobial activity against E. coli and S. aureus, revealing that compounds with chlorinated phenyl groups exhibited up to 91.66% inhibition rates .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one?

- Methodology :

- Use a Biginelli-like multicomponent reaction to assemble the thiazolidinone core. Start with 2-chloro-6-fluorobenzaldehyde, tetrahydrothiophene-3-sulfone, and thiourea derivatives under acidic conditions (e.g., acetic acid/sodium acetate) .

- Optimize Z/E stereoselectivity by controlling reaction temperature (e.g., reflux in DMF or ethanol) and using catalytic bases like triethylamine to stabilize intermediates .

- Purify via recrystallization from DMF-acetic acid mixtures to isolate the (Z)-isomer preferentially .

Q. How can the stereochemistry of the benzylidene moiety be confirmed experimentally?

- Methodology :

- Perform X-ray crystallography to resolve the (Z)-configuration, as demonstrated for structurally analogous compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one .

- Use NOESY NMR to detect spatial proximity between the benzylidene proton and the thioxo group, confirming the Z-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify key functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the fluorobenzylidene and tetrahydrothiophene-dioxide moieties .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula using ESI+ or MALDI-TOF .

Advanced Research Questions

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Conduct kinetic studies in polar aprotic solvents (e.g., DMSO) with nucleophiles like amines or thiols. Monitor reaction progress via HPLC to compare rates with non-sulfonated analogs .

- Use DFT calculations to model the electron-withdrawing effect of the sulfone group, which increases electrophilicity at the thiazolidinone C2 position .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Perform ADME profiling to assess metabolic stability (e.g., liver microsome assays) and plasma protein binding, which may explain reduced in vivo efficacy .

- Use molecular docking to evaluate target binding affinity under physiological conditions (e.g., pH 7.4 vs. assay buffer conditions) .

- Validate target engagement in vivo via PET/SPECT imaging with radiolabeled analogs .

Q. How can computational modeling predict the compound’s selectivity for kinase vs. non-kinase targets?

- Methodology :

- Apply structure-activity relationship (SAR) analysis using docking simulations (AutoDock Vina) against kinase domains (e.g., MAPK, JAK) vs. off-targets like carbonic anhydrase .

- Train machine learning models (e.g., Random Forest) on bioactivity datasets of structurally related thiazolidinones to predict selectivity profiles .

Q. What experimental approaches can elucidate the role of the 2-chloro-6-fluorobenzylidene group in oxidative stress modulation?

- Methodology :

- Measure ROS inhibition in cell lines (e.g., HEK293) using DCFH-DA fluorescence assays. Compare with analogs lacking halogens to isolate the contribution of Cl/F substituents .

- Perform redox proteomics to identify proteins (e.g., thioredoxin, glutathione peroxidase) whose cysteine residues interact with the thioxo group .

Methodological Considerations for Data Interpretation

- Stereochemical Stability : Monitor Z→E isomerization via periodic ¹H NMR sampling under storage conditions (e.g., 4°C in DMSO vs. solid state) .

- Bioassay Design : Include positive controls like roscovitine (kinase inhibition) or curcumin (ROS scavenging) to benchmark activity .

- Crystallization Challenges : Use mixed solvents (e.g., DMF/ethanol) to improve crystal quality for X-ray studies, as the sulfone group may hinder lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.